An In-Depth Technical Guide to 2,4'-Dibromopropiophenone: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 2,4'-Dibromopropiophenone: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of 2,4'-Dibromopropiophenone, a halogenated aromatic ketone of significant interest to researchers in organic synthesis and drug development. We will delve into its core chemical properties, structural features, a validated synthesis protocol, and its applications as a versatile chemical intermediate. This document is intended to serve as a practical resource for scientists, offering not just data, but the experiential context necessary for its effective use in a laboratory setting.
Core Chemical Identity and Physicochemical Properties
2,4'-Dibromopropiophenone, systematically named 2-bromo-1-(4-bromophenyl)propan-1-one , is a crystalline solid at room temperature.[1] Its structure is characterized by a propiophenone core with two bromine substituents: one on the aromatic ring at the para-position (C4') and another at the alpha-position of the ketone (C2). This dual halogenation imparts distinct reactivity at two different sites within the molecule, making it a valuable bifunctional building block in complex organic synthesis.
The fundamental identifiers and key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-(4-bromophenyl)propan-1-one | [2] |
| CAS Number | 38786-67-3 | [3] |
| Molecular Formula | C₉H₈Br₂O | [2] |
| Molecular Weight | 291.97 g/mol | [2] |
| Appearance | White to light orange crystalline powder | [1] |
| Melting Point | 85-88 °C | [1] |
| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)Br)Br | [2] |
| InChI Key | GKALOSTUZMFUQB-UHFFFAOYSA-N | [2] |
Molecular Structure and Spectroscopic Analysis
The structural elucidation of 2,4'-Dibromopropiophenone is routinely achieved through a combination of spectroscopic techniques. Understanding its spectral signature is critical for reaction monitoring and quality control.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption will be a strong, sharp peak characteristic of the carbonyl (C=O) stretch of an aromatic ketone.
-
Expected Absorptions:
-
~1690 cm⁻¹ (C=O stretch): This absorption is characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch): Indicates the presence of the substituted benzene ring.
-
~2980-2900 cm⁻¹ (Aliphatic C-H stretch): Corresponds to the methine and methyl groups of the propane chain.
-
~1600-1450 cm⁻¹ (C=C ring stretches): Multiple bands confirming the aromatic ring.
-
~1070 cm⁻¹ (Aromatic C-Br stretch): A moderate to strong band indicating the bromine substituent on the phenyl ring.
-
~650-550 cm⁻¹ (Alkyl C-Br stretch): Corresponds to the bromine atom at the alpha-carbon.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule. The predicted spectra below are based on established principles and data from structurally analogous compounds.[4][5]
The proton NMR spectrum is expected to show four distinct signals:
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~7.8-7.6 ppm (2H, doublet): These are the aromatic protons ortho to the carbonyl group (H-2' and H-6'). They are deshielded by the electron-withdrawing carbonyl group and appear as a doublet due to coupling with the meta protons.
-
~7.6-7.4 ppm (2H, doublet): These are the aromatic protons meta to the carbonyl group (H-3' and H-5'). They appear as a doublet due to coupling with the ortho protons.
-
~5.3 ppm (1H, quartet): This signal corresponds to the methine proton at the alpha-carbon (C-2), which is significantly deshielded by both the adjacent carbonyl group and the bromine atom. It will be split into a quartet by the three protons of the adjacent methyl group.[4]
-
~1.9 ppm (3H, doublet): This signal represents the three protons of the methyl group (C-3). It is split into a doublet by the single methine proton at the alpha-carbon.[4]
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals:
-
~192 ppm: The carbonyl carbon (C-1), which is highly deshielded.[4]
-
~135-130 ppm: Two quaternary aromatic carbons (C-1' and C-4').
-
~132 ppm & ~129 ppm: The four protonated aromatic carbons (C-2', C-6' and C-3', C-5').
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~41 ppm: The alpha-carbon (C-2) bearing a bromine atom.[4]
-
~20 ppm: The methyl carbon (C-3).[4]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 2,4'-Dibromopropiophenone will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance).
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 290, 292, and 294 in an approximate 1:2:1 ratio, corresponding to the [C₉H₈⁷⁹Br₂O]⁺, [C₉H₈⁷⁹Br⁸¹BrO]⁺, and [C₉H₈⁸¹Br₂O]⁺ ions, respectively.
-
Key Fragmentation Pathways:
-
Loss of Br•: A prominent peak corresponding to [M-Br]⁺.
-
Acylium Ion Formation: The most intense peaks in the spectrum are often from the stable acylium ions formed by alpha-cleavage. Expect to see a strong cluster around m/z 183/185, corresponding to the [BrC₆H₄CO]⁺ fragment.[5]
-
Loss of the Propionyl Group: A fragment corresponding to the bromophenyl cation [BrC₆H₄]⁺ at m/z 155/157.
-
Synthesis Protocol: A Two-Step Approach
The synthesis of 2,4'-Dibromopropiophenone is most reliably achieved in a two-step process starting from bromobenzene. First, the precursor 4'-bromopropiophenone is synthesized via a Friedel-Crafts acylation. This is followed by a selective alpha-bromination of the ketone.
Step 1: Synthesis of 4'-Bromopropiophenone (Precursor)
This procedure follows the principles of a standard Friedel-Crafts acylation.[6]
Caption: Workflow for the alpha-bromination to yield the final product.
Methodology:
-
Reaction Setup: In a flask protected from light, dissolve 4'-bromopropiophenone (1.0 eq.) in a suitable solvent such as chloroform or glacial acetic acid. [7]A small amount of a catalyst like aluminum chloride can be added if using a non-acidic solvent. [8]2. Bromination: Add a solution of bromine (1.0 eq.) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction. The reaction is typically conducted at room temperature or with gentle warming.
-
Reaction Completion: Stir the mixture until TLC analysis indicates the complete consumption of the starting material. If glacial acetic acid is used, the byproduct hydrogen bromide will be generated.
-
Work-up: If necessary, wash the reaction mixture with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent in vacuo. The crude product is obtained as a solid.
-
Purification: The final product, 2,4'-Dibromopropiophenone, can be purified by recrystallization from a solvent such as ethanol to achieve high purity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2,4'-Dibromopropiophenone stems from its two distinct reactive sites.
-
Alpha-Bromoketone Moiety: The carbon at the C-2 position is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. [9]This makes it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental in building more complex molecular scaffolds. [9]
-
Aryl Bromide Moiety: The bromine atom on the phenyl ring is relatively unreactive towards simple nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino groups at the 4'-position.
This dual reactivity allows for sequential, site-selective functionalization, making it a powerful tool in medicinal chemistry and materials science. For example, the alpha-position can be reacted with an amine to form an aminoketone intermediate, followed by a Suzuki coupling at the 4'-position to introduce a different aromatic ring. This strategy is valuable in the synthesis of compound libraries for drug discovery. [10]The precursor, 4'-bromopropiophenone, is used in the synthesis of compounds that act as inhibitors of neuronal degeneration, highlighting the importance of this chemical class in developing treatments for conditions like Alzheimer's disease. [10]
Caption: Dual reactivity of 2,4'-Dibromopropiophenone in synthesis.
Safety and Handling
2,4'-Dibromopropiophenone is classified as a corrosive substance. It is known to cause severe skin burns and serious eye damage. [1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 2,4'-Dibromopropiophenone from the perspective of a laboratory professional. By understanding its properties, synthesis, and reactivity, researchers can effectively and safely leverage this versatile intermediate to advance their synthetic chemistry and drug discovery programs.
References
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- Fiveable. (n.d.). α-bromoketone Definition.
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